Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-
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Overview
Description
Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. The research highlighted the metabolic activation pathways leading to DNA-reactive compounds, revealing species-specific differences in metabolism rates and efficiency. This study contributes to understanding the biotransformation of acetochlor and related compounds, shedding light on their toxicological profiles and environmental fate (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) developed a method for the radiosynthesis of acetochlor and a dichloroacetamide safener, providing high specific activity compounds for metabolism and mode of action studies. This research is critical for tracing the environmental and biological fate of chloroacetamide herbicides and their interactions within living systems (Latli & Casida, 1995).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) explored the biological activities of synthesized 2-(substituted phenoxy) acetamide derivatives, identifying compounds with potential anticancer, anti-inflammatory, and analgesic properties. This study demonstrates the therapeutic potential of acetamide derivatives, opening pathways for the development of new drugs based on this chemical structure (Rani, Pal, Hegde, & Hashim, 2014).
Environmental Impact and Herbicide Mobility
The environmental behavior of acetochlor, including its mobility, distribution, and degradation in aquatic and terrestrial environments, was investigated by Kolpin et al. (1996). This study provides insights into the persistence and ecological risks associated with acetochlor use, contributing to informed decision-making regarding its agricultural application (Kolpin, Nations, Goolsby, & Thurman, 1996).
Crystal and Molecular Structures
Research on the crystal and molecular structures of acetamide derivatives, as conducted by Chi et al. (2018), enhances our understanding of the physicochemical properties of these compounds, which is crucial for the design of materials and drugs with desired characteristics and activities (Chi, Wang, Jin, Wang, Zhao, & Tao, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-7-11(15)13-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHWQJCNBTFLA-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94193-78-9 |
Source
|
Record name | 2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.